5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
Description
Properties
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S2/c1-22-11-2-4-12(5-3-11)25(20,21)18-13(16)8-14(17-18)23-15(19)10-6-7-24-9-10/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNDDIYZDZNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrazole moiety through cyclization reactions. The amino group can be introduced via nucleophilic substitution, while the methoxyphenylsulfonyl group is typically added through sulfonylation reactions. The carboxylate group is often introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring.
Reduction: Reduction reactions can target the sulfonyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are used under conditions like reflux or in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C15H13N3O5S
- Molecular Weight : 379.4 g/mol
- CAS Number : 909859-19-4
The structural features of this compound contribute to its biological activity, particularly due to the presence of the pyrazole and thiophene moieties, which are known for their pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers . The incorporation of sulfonamide groups in the structure enhances its interaction with biological targets involved in tumor growth.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through in silico studies, indicating potential as a 5-lipoxygenase (5-LOX) inhibitor. This suggests that it could be effective in treating inflammatory diseases by modulating leukotriene synthesis .
Metabolic Disorders
The compound's structural similarities to other therapeutic agents suggest potential applications in treating metabolic disorders such as type 2 diabetes and obesity. The inhibition of specific enzymes involved in glucose metabolism could make this compound a candidate for further investigation in metabolic syndrome treatments .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For instance, cytotoxicity assays reveal that it can effectively reduce cell viability in human cancer cells, indicating its potential as an anticancer agent .
In Vivo Studies
Preliminary animal studies suggest that compounds with similar structures can reduce tumor sizes and improve survival rates in xenograft models. These findings support further exploration into its efficacy and safety profile for clinical applications.
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives showed enhanced anticancer activity when combined with thiophene moieties, leading to significant tumor suppression in mice models.
- Case Study on Anti-inflammatory Effects : Research demonstrated that a related compound effectively reduced inflammation markers in vivo, supporting its application in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, which can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-((4-methylphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
- 5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
- 5-amino-1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, 5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its bioactivity and making it a more attractive candidate for various applications.
Biological Activity
5-amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate (CAS Number: 2034310-67-1) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₅S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 2034310-67-1 |
| Purity Specification | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, in vitro evaluations showed that certain derivatives, including those related to the target compound, had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Case Study: Antimicrobial Evaluation
In a detailed study examining a series of pyrazole derivatives, researchers found that compounds with a similar structure to this compound exhibited potent antimicrobial effects. These findings suggest that modifications in the molecular structure can enhance biological activity, particularly against resistant strains .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting various cancer cell lines. For example, compounds with similar structures were reported to inhibit cell proliferation in A549 lung cancer cells with IC50 values as low as 0.95 nM .
Structure-Activity Relationship (SAR)
The presence of specific functional groups appears to be crucial for the anticancer activity of pyrazole derivatives. The methoxyphenyl group is believed to enhance the binding affinity to target enzymes involved in cancer progression, such as Aurora-A kinase and BRAF(V600E) .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Compound A | A549 | 0.95 nM |
| Compound B | HCT116 | 25 nM |
| Compound C | NCIH460 | 0.75–4.21 µM |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated significant anti-inflammatory effects. Studies indicate that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
The anti-inflammatory mechanism is thought to involve the disruption of signaling pathways associated with inflammation, providing a dual benefit in therapeutic contexts where inflammation is a contributing factor to disease pathology.
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assigns proton environments (e.g., pyrazole NH₂ at δ 5.2–5.5 ppm, thiophene protons at δ 6.8–7.3 ppm) and verifies sulfonyl group integration .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond in sulfonyl group: ~1.76 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 447.3) .
How can researchers resolve contradictions in reported pharmacological activities (e.g., antitumor vs. carbonic anhydrase inhibition)?
Advanced
Discrepancies may arise from differences in assay conditions or target promiscuity. Strategies include:
- Comparative Profiling : Test the compound against both antitumor cell lines (e.g., NCI-60 panel ) and carbonic anhydrase isoforms (e.g., CA-I, CA-II ) under standardized conditions.
- Mechanistic Studies : Use molecular docking to predict binding to CA active sites (zinc coordination) versus kinase domains implicated in tumor growth .
- Selective Derivatization : Modify the sulfonyl or thiophene groups to enhance target specificity .
What strategies optimize the synthesis yield of the pyrazole core under varying reaction conditions?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain 60–80°C during thiophene coupling to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates high-purity intermediates .
How does molecular docking or crystallography elucidate interactions with enzymes like carbonic anhydrase?
Q. Advanced
- X-ray Crystallography : Reveals hydrogen bonding between the sulfonyl group and CA-II residues (e.g., Thr199) and hydrophobic interactions with the pyrazole ring .
- Docking Simulations (AutoDock Vina) : Predict binding affinities (ΔG < -8 kcal/mol) by modeling compound orientation in the CA active site .
- SAR Analysis : Modifying the 4-methoxyphenyl group alters steric hindrance, impacting inhibitory potency .
What are the common pharmacological assays to evaluate bioactivity?
Q. Basic
- Antitumor Activity : NCI-60 cell line screening (GI₅₀ values) .
- Anti-inflammatory Testing : Carrageenan-induced rat paw edema model (ED₅₀ calculation) .
- Enzyme Inhibition : Spectrophotometric assays for CA (4-nitrophenyl acetate hydrolysis) .
What methodologies address stability challenges of the sulfonyl group during derivatization?
Q. Advanced
- Protective Groups : Temporarily mask the sulfonyl group with tert-butyl esters during reactive steps .
- Low-Temperature Reactions : Conduct sulfonylation at 0–5°C to prevent hydrolysis .
- Stabilizing Agents : Add molecular sieves to absorb moisture in solvent systems .
How can SAR studies guide substituent modifications for enhanced target specificity?
Q. Advanced
- Electron-Withdrawing Groups : Introducing -CF₃ on the pyrazole ring enhances CA-II affinity (IC₅₀ reduction from 120 nM to 45 nM) .
- Thiophene Modifications : Replacing the ester with amide groups improves solubility for in vivo antitumor testing .
- Sulfonyl Variants : Bulkier substituents (e.g., 4-bromophenyl) reduce off-target kinase binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
